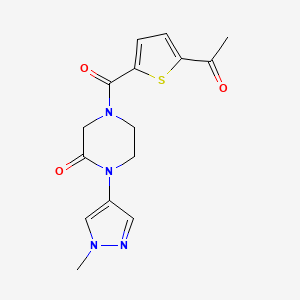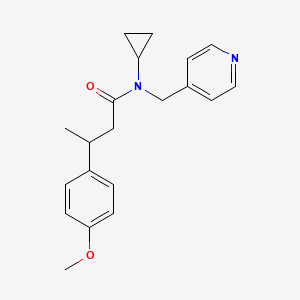
4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with piperazine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-Acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one include other piperazine derivatives and thiophene-containing molecules. Examples might include:
- 1-(2-Thienyl)-4-(1-methylpyrazol-4-yl)piperazine
- 4-(5-Acetylthiophene-2-carbonyl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(5-acetylthiophene-2-carbonyl)-1-(1-methylpyrazol-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10(20)12-3-4-13(23-12)15(22)18-5-6-19(14(21)9-18)11-7-16-17(2)8-11/h3-4,7-8H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVFNGDUIEBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCN(C(=O)C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]-3-phenylbutanamide](/img/structure/B6972766.png)
![1-[1-(Furan-2-yl)ethyl]-1-methyl-3-(5-propan-2-yl-1,3-thiazol-2-yl)urea](/img/structure/B6972769.png)
![N-[1-(3-chlorophenyl)-2-pyridin-3-ylethyl]-1-methylpiperidin-4-amine](/img/structure/B6972771.png)
![2-[methyl-[(4-methylsulfinylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6972774.png)
![2-[1-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyrazine](/img/structure/B6972775.png)
![1-[[1-(3-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-2-methylpropan-2-ol](/img/structure/B6972780.png)
![3-[5-[(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B6972786.png)

![N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B6972796.png)
![1-Ethyl-3-[4-[(3-methylfuran-2-yl)methylamino]piperidin-1-yl]pyrazin-2-one](/img/structure/B6972819.png)
![7-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2,5,6,8-tetrahydro-2,7-naphthyridin-1-one](/img/structure/B6972824.png)
![5-[2-(5-Methylpyridin-3-yl)ethyl]-3-(2-methylsulfonylpyridin-4-yl)-1,2,4-oxadiazole](/img/structure/B6972827.png)
![[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]-[6-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B6972833.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)butanoyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B6972841.png)
